molecular formula C23H22N4O2 B3313680 1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one CAS No. 946382-09-8

1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one

Cat. No.: B3313680
CAS No.: 946382-09-8
M. Wt: 386.4 g/mol
InChI Key: URMJCLPNTIMVLT-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one is a complex organic compound that features both indole and oxadiazole moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules

Mechanism of Action

Target of Action

The primary target of this compound is α-glucosidase , an enzyme that plays a crucial role in regulating blood glucose by breaking down oligosaccharides and disaccharides to α-glucose .

Mode of Action

This compound acts as a non-competitive inhibitor of α-glucosidase . This means it binds to a site on the enzyme other than the active site, changing the enzyme’s shape and preventing it from effectively catalyzing its reaction.

Biochemical Pathways

By inhibiting α-glucosidase, the compound interferes with the breakdown of carbohydrates into glucose in the digestive tract. This results in a slower and lower rise in blood glucose following meals, which can be beneficial in the management of certain conditions such as type 2 diabetes .

Pharmacokinetics

The compound’s molecular weight (1612 g/mol) and estimated boiling point (28751°C) suggest it may have favorable bioavailability .

Result of Action

The inhibition of α-glucosidase by this compound can lead to a reduction in postprandial hyperglycemia (high blood sugar after meals), which is a common issue in individuals with type 2 diabetes . This can help manage blood glucose levels and potentially reduce the risk of complications associated with diabetes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and oxadiazole intermediates, which are then coupled through a series of reactions involving condensation, cyclization, and functional group transformations. Common reagents used in these steps include acids, bases, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activity .

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one is unique due to its combination of indole and oxadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15(2)22-24-25-23(29-22)20-13-17-8-4-6-10-19(17)27(20)14-21(28)26-12-11-16-7-3-5-9-18(16)26/h3-10,13,15H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMJCLPNTIMVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one
Reactant of Route 2
1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one
Reactant of Route 3
1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one
Reactant of Route 4
1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one
Reactant of Route 5
1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one
Reactant of Route 6
1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one

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